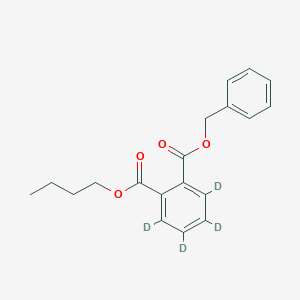
Benzyl Butyl Phthalate-d4
Overview
Description
Benzyl Butyl Phthalate-d4 is an isotopically labeled compound used primarily as a tracer in chemical research. It is a deuterated form of Benzyl Butyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is a clear, colorless, oily liquid with the molecular formula C19H16D4O4 and a molecular weight of 316.38 g/mol . It is commonly used in studies involving the metabolism and environmental fate of phthalates.
Mechanism of Action
Target of Action
Benzyl Butyl Phthalate-d4 (BBP-d4) is an organic compound that was historically used as a plasticizer . It is a phthalate ester containing benzyl alcohol and n-butanol tail groups . The primary targets of BBP-d4 are the plastic materials it is added to, such as PVC, PVCA, and PVB . It increases their malleability and flexibility .
Mode of Action
BBP-d4 interacts with its targets by integrating into the polymer matrix of the plastic materials . This integration disrupts the intermolecular forces between the polymer chains, increasing their mobility and thus making the material more flexible . BBP-d4 is non-volatile and remains liquid over a wide range of temperatures .
Biochemical Pathways
BBP-d4 can react in a variety of chemical pathways due to its two ester bonds . Both the carbonyl C-atoms are weakly electrophilic and therefore targets for attacks by strong nucleophilic compounds . BBP-d4 can undergo hydrolysis under either acidic or basic conditions . The hydrolysis under acidic conditions is a reversion of the Fischer-Speier esterification, whereas the hydrolysis under basic conditions is performed by saponification .
Pharmacokinetics
Like most phthalates, bbp-d4 is non-volatile and remains liquid over a wide range of temperatures . This suggests that it may have a long residence time in the environment and could potentially accumulate in biological tissues. More research is needed to fully understand the pharmacokinetics of BBP-d4.
Result of Action
The primary result of BBP-d4’s action is the increased flexibility and malleability of the plastic materials it is added to . Bbp-d4 has been largely phased out due to health concerns . It is classified as toxic by the European Chemical Bureau (ECB) .
Action Environment
The action of BBP-d4 is influenced by environmental factors such as temperature and pH . Its non-volatile nature allows it to remain liquid over a wide range of temperatures . BBP-d4 can undergo hydrolysis under either acidic or basic conditions . Emissions to water and air are expected to be the most important entry routes of BBP-d4 .
Biochemical Analysis
Biochemical Properties
Benzyl Butyl Phthalate-d4 interacts with various enzymes, proteins, and other biomolecules. It has been found to disrupt hippocampal neurons and inhibit neuroactive receptors . The compound also activates neuroinflammation .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It disrupts hippocampal neurons and inhibits neuroactive receptors .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. Studies have shown that it has long-term effects on cellular function, including stability and degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of the compound have been found to reduce cognitive function and disrupt hippocampal neurons .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl Butyl Phthalate-d4 typically involves the esterification of phthalic anhydride with benzyl alcohol and butanol in the presence of a catalyst. The deuterium labeling is achieved by using deuterated benzyl alcohol (C6D5CH2OH) and deuterated butanol (C4D9OH) as starting materials. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is purified through distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Benzyl Butyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid, benzyl alcohol, and butanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Phthalic acid, benzyl alcohol, and butanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Benzyl Butyl Phthalate-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in various studies. Some key applications include:
Chemistry: Used as a tracer to study the environmental fate and degradation pathways of phthalates.
Biology: Employed in metabolic studies to understand the biotransformation of phthalates in living organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of phthalates.
Industry: Applied in the development of new materials and products, particularly in the field of plasticizers and polymers.
Comparison with Similar Compounds
Benzyl Butyl Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other phthalate esters. Similar compounds include:
Benzyl Butyl Phthalate: The non-deuterated form, commonly used as a plasticizer.
Di-n-butyl Phthalate: Another phthalate ester used in various industrial applications.
Diethyl Phthalate: A phthalate ester with different alkyl groups, used in personal care products.
The deuterium labeling in this compound provides a unique advantage in research applications, allowing for precise tracking and analysis in various studies.
Properties
IUPAC Name |
2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEXORFWYRCZ-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584154 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-88-3 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


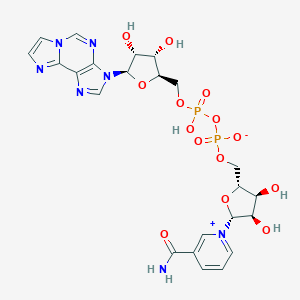
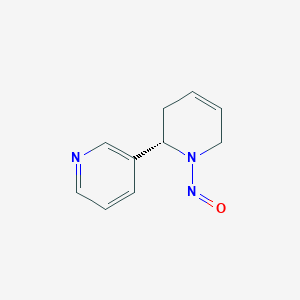
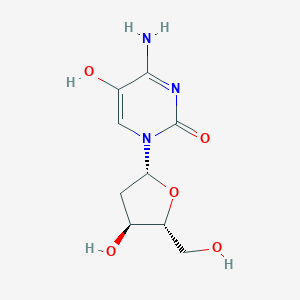
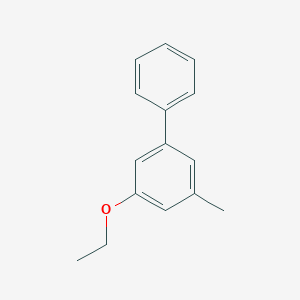
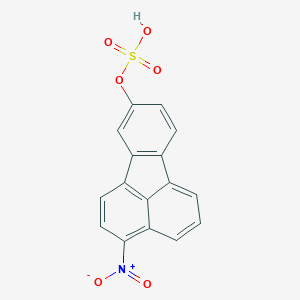
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


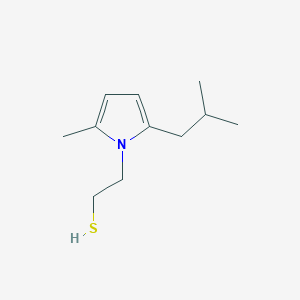
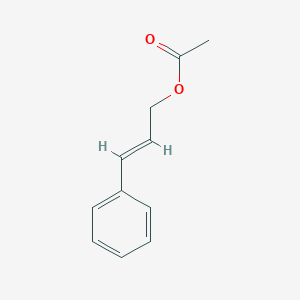
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)

![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)
